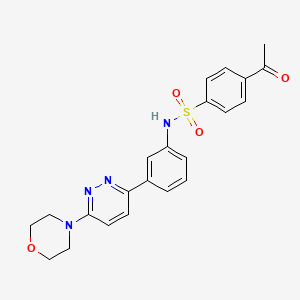![molecular formula C25H25BrN4O2S B2490266 N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794783-78-0](/img/structure/B2490266.png)
N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound falls into a category of complex organic molecules that often exhibit significant biological activity. It contains multiple functional groups, including an acetamide, a thioether, and a bromo-substituted phenyl group, which may contribute to its chemical reactivity and potential biological interactions.
Synthesis Analysis
Synthesis of such complex molecules typically involves multi-step reactions, starting from simpler precursors. The process may involve the formation of the pyrrolo[3,2-d]pyrimidin core, followed by sequential addition of side chains and functional groups through reactions like nucleophilic substitution, amidation, and thiolation (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure likely exhibits a conformation influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance, affecting its three-dimensional shape and, consequently, its biological activity. Crystallography studies of similar compounds provide insights into how different substituents affect molecular conformation (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Antitumor Potential
- The pyrrolo[2,3-d]pyrimidine scaffold, related to the chemical compound , has shown promise in the development of antitumor agents. Compounds with this scaffold have been synthesized and evaluated for their potential in inhibiting human dihydrofolate reductase and human thymidylate synthase, which are critical enzymes in cancer cell growth. One study demonstrated that these compounds can inhibit the growth of several human tumor cell lines in culture with significant potency (Gangjee et al., 2005).
Antimicrobial and Antiviral Applications
- Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial and antiviral properties. Certain compounds within this group have shown promising results against various bacterial strains and viruses, including their effectiveness against Newcastle disease (Hilmy et al., 2021).
- The synthesis of novel pyrrolopyrimidine derivatives has demonstrated significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
Synthesis and Characterization
- The compound and its derivatives have been subjects of extensive synthetic studies to understand their chemical behavior and potential applications in various fields. These studies focus on synthesizing various derivatives and analyzing their structural and chemical properties (Bondock et al., 2008).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-10-11-20(26)16(2)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXEQUXPTYBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)

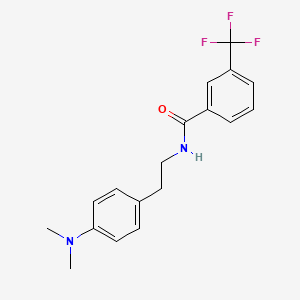
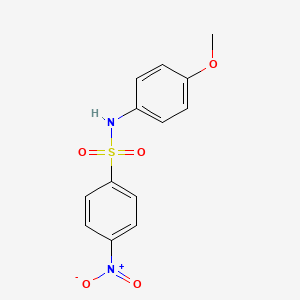
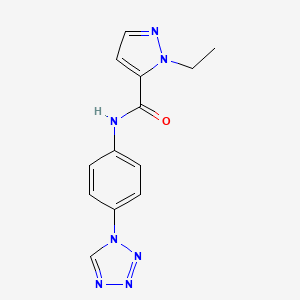
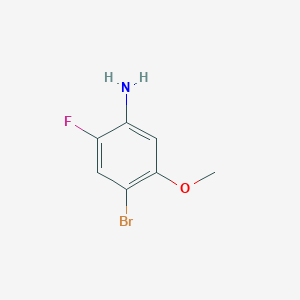
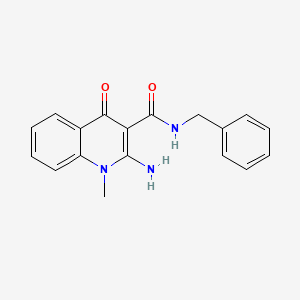
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
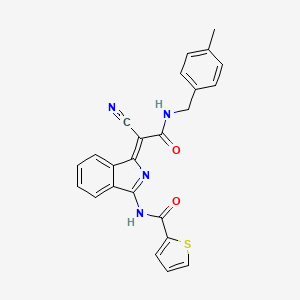
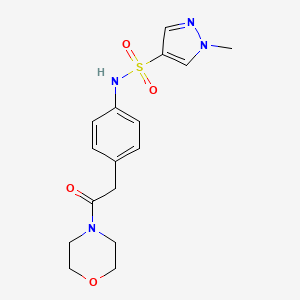
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
